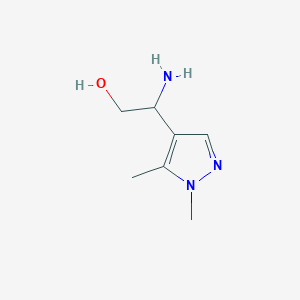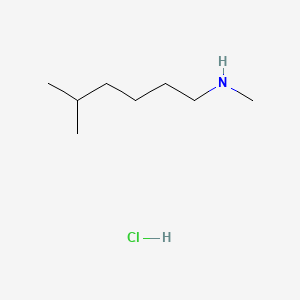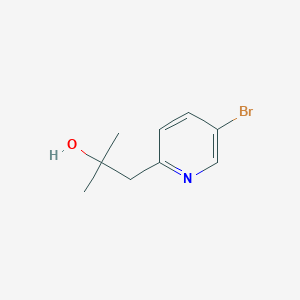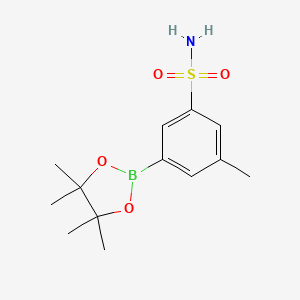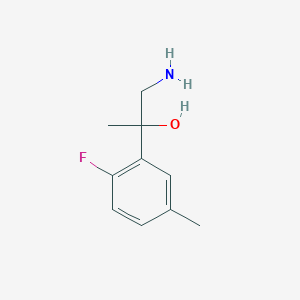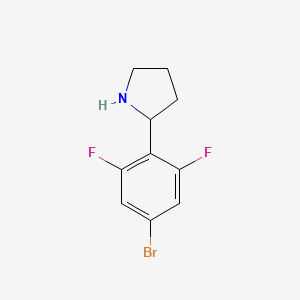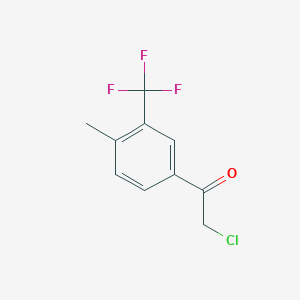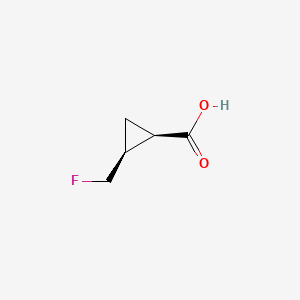![molecular formula C8H13FO B13591316 {2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
{2-Fluorospiro[3.3]heptan-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Fluorospiro[3.3]heptan-2-yl}methanol is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluorospiro[3One common method is the fluorination of spiro[3.3]heptane-2-methanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for {2-Fluorospiro[3.3]heptan-2-yl}methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Fluorospiro[3.3]heptan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding spirocyclic alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of spiro[3.3]heptane-2-carboxylic acid.
Reduction: Formation of spiro[3.3]heptane-2-ylmethanol.
Substitution: Formation of spiro[3.3]heptane-2-ylmethanol derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
{2-Fluorospiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {2-Fluorospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spirocyclic structure provides rigidity, which can affect the compound’s overall conformation and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane-2-methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorospiro[3.3]heptane:
Uniqueness
{2-Fluorospiro[3.3]heptan-2-yl}methanol is unique due to the presence of both a fluorine atom and a methanol group within a spirocyclic framework. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C8H13FO |
|---|---|
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
(2-fluorospiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C8H13FO/c9-8(6-10)4-7(5-8)2-1-3-7/h10H,1-6H2 |
InChI-Schlüssel |
GHYWLBFWNWLVGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)

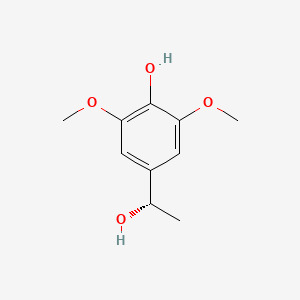
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

